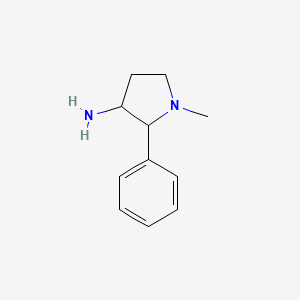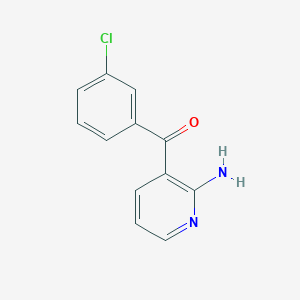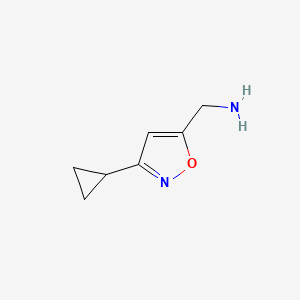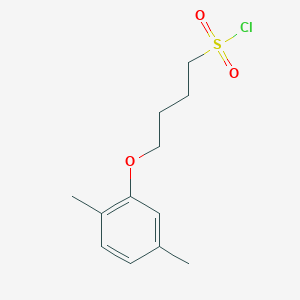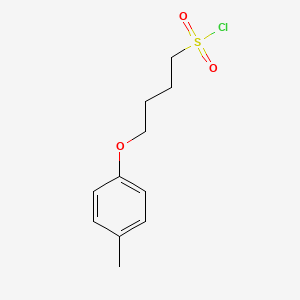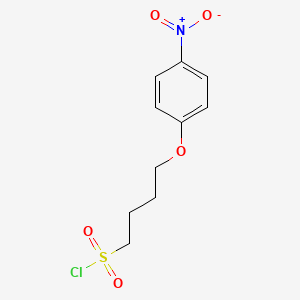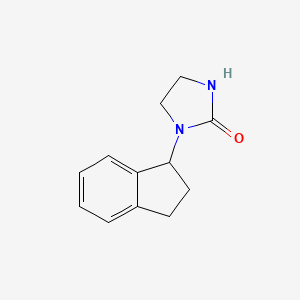
1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one
描述
1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one is a heterocyclic compound that features both an indene and an imidazolidinone moiety
作用机制
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been found to interact with various targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones . This reaction introduces the desired pharmacophore group into position 4 of the imidazolidine ring .
Biochemical Pathways
Imidazole derivatives are known to exhibit a wide spectrum of biological activity, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide spectrum of biological activity, suggesting they may have diverse molecular and cellular effects .
Action Environment
The synthesis of imidazolidin-2-ones from acyclic precursors is known to be influenced by the need to use expensive and hard-to-find catalysts .
生化分析
Biochemical Properties
1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular function . Additionally, it has been found to affect cell signaling pathways, which can result in altered cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their activity . This binding can result in changes in gene expression, further influencing cellular function. The compound’s ability to modulate enzyme activity is particularly noteworthy, as it can lead to significant biochemical changes within the cell.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness . Long-term studies have shown that it can have lasting effects on cellular function, with some changes persisting even after the compound has been degraded. These effects are crucial for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of the cell, affecting various biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution is essential for its biochemical activity and potential therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity. It is directed to specific compartments or organelles within the cell, where it can exert its effects . Targeting signals and post-translational modifications play a role in this localization, ensuring that the compound reaches its intended site of action.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one typically involves the reaction of 2,3-dihydro-1H-indene with imidazolidin-2-one under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions: 1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Substitution reactions can occur at various positions on the indene or imidazolidinone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties, is ongoing.
Industry: It may be used in the development of new materials with specific properties.
相似化合物的比较
- 1-(2,3-Dihydro-1H-inden-1-yl)imidazole
- 1-(2,3-Dihydro-1H-inden-1-yl)pyrrolidine
- 1-(2,3-Dihydro-1H-inden-1-yl)piperidine
Uniqueness: 1-(2,3-Dihydro-1h-inden-1-yl)imidazolidin-2-one is unique due to its specific combination of indene and imidazolidinone moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
1-(2,3-dihydro-1H-inden-1-yl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-12-13-7-8-14(12)11-6-5-9-3-1-2-4-10(9)11/h1-4,11H,5-8H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMGZIDJSIUMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N3CCNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline](/img/structure/B1426926.png)
![1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B1426927.png)
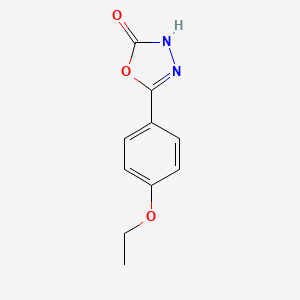
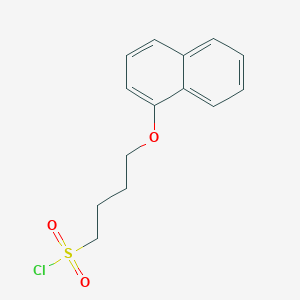

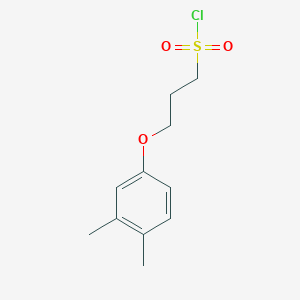
![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1426937.png)
